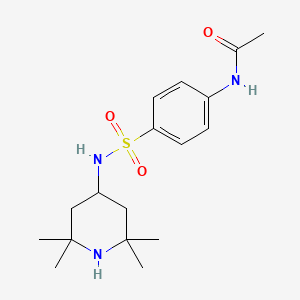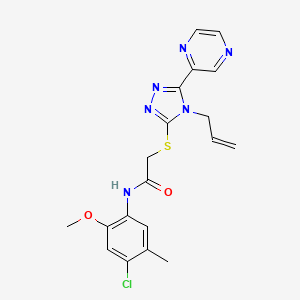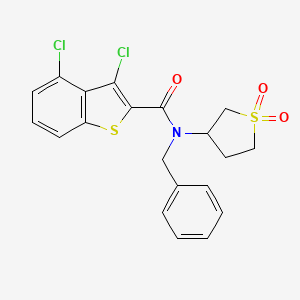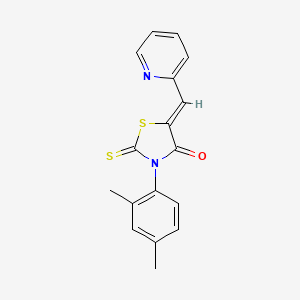
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an amino group, two butyl groups, and a sulfonamide group attached to the benzothiazole ring
準備方法
The synthesis of 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with dibutylamine and a sulfonating agent such as chlorosulfonic acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts and solvents to facilitate the reaction and improve the efficiency of the process.
化学反応の分析
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The amino and sulfonamide groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, while the amino and butyl groups can enhance the binding affinity and specificity.
The pathways involved in the compound’s mechanism of action depend on the specific biological target. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer research, the compound may interfere with signaling pathways that regulate cell proliferation and survival.
類似化合物との比較
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide can be compared with other similar compounds, such as:
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide: This compound has dimethyl groups instead of dibutyl groups, which can affect its solubility and reactivity.
2-amino-1,3-benzothiazole-6-sulfonamide: Lacking the N,N-dibutyl substitution, this compound may have different biological activity and chemical properties.
2-mercapto-1,3-benzothiazole: This compound contains a thiol group instead of an amino group, leading to different reactivity and applications.
特性
分子式 |
C15H23N3O2S2 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
2-amino-N,N-dibutyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C15H23N3O2S2/c1-3-5-9-18(10-6-4-2)22(19,20)12-7-8-13-14(11-12)21-15(16)17-13/h7-8,11H,3-6,9-10H2,1-2H3,(H2,16,17) |
InChIキー |
QLVGHUICOMKZNI-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12140049.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12140052.png)


![1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12140061.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140067.png)
![N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12140073.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12140075.png)

![(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12140087.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12140093.png)
![N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140094.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide](/img/structure/B12140100.png)
